molecular formula C8H7BrFNO3 B13940122 Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate

Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate

Cat. No.: B13940122
M. Wt: 264.05 g/mol
InChI Key: DZNLOYBZQHDODR-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate is an aromatic compound with a complex structure that includes amino, bromo, fluoro, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate typically involves multiple steps, including nitration, reduction, bromination, and esterification. One common synthetic route starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. Subsequent bromination and fluorination steps introduce the bromo and fluoro substituents, respectively. Finally, esterification with methanol yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while nucleophilic substitution of the bromo group can introduce various functional groups .

Scientific Research Applications

Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate involves interactions with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to participate in various chemical reactions and form specific interactions with biological targets sets it apart from similar compounds .

Properties

Molecular Formula

C8H7BrFNO3

Molecular Weight

264.05 g/mol

IUPAC Name

methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate

InChI

InChI=1S/C8H7BrFNO3/c1-14-8(13)3-2-4(12)5(9)6(10)7(3)11/h2,12H,11H2,1H3

InChI Key

DZNLOYBZQHDODR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1N)F)Br)O

Origin of Product

United States

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